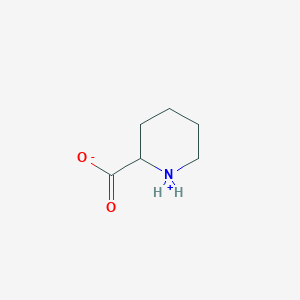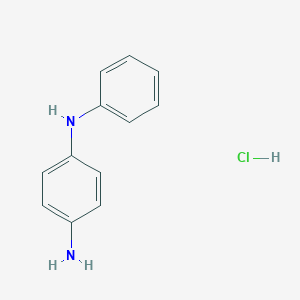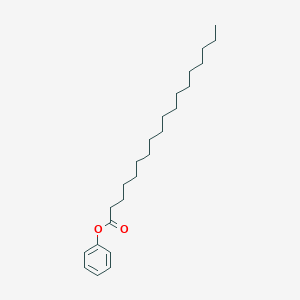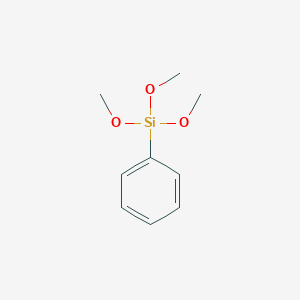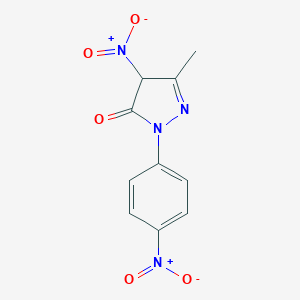
1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride
Overview
Description
The trimethoxyamphetamines (TMA) are a family of designer drugs developed on an amphetamine base. TMA-6, known more formally as 2,4,6-trimethoxyamphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-6 has no effect on the release or re-uptake of monoamines (dopamine, serotonin, and norepinephrine). This product is intended for research and forensic applications.
Scientific Research Applications
Synthesis and Chemical Transformations
- The reaction of amines with α-chloro ketones, including those related to 1-(2,4,6-Trimethoxyphenyl)propan-2-amine, results in N-substituted propionamides, which are useful in synthesizing various organic compounds (Yadigarov et al., 2009).
Materials Science and Nanotechnology
- The 2,4,6-Trimethoxyphenyl group has been used in the synthesis of silacyclohexanones and (4-silacyclohexan-1-yl)amines, which serve as versatile building blocks for the synthesis of complex molecules (Fischer et al., 2014).
Organic Chemistry and Catalysis
- In organic synthesis, the reaction of 2,4,6-Trimethoxyphenyllithium with carbonates forms compounds like tris(2,4,6-trimethoxyphenyl)methanol, which have applications in the development of new synthetic methodologies (Wada et al., 1997).
- The Trimethoxyphenyl (TMP) iodonium(III) acetate is an effective arylation reagent for hydroxylamines, creating various aniline derivatives important for the synthesis of organic molecules (Kikushima et al., 2022).
Analytical Chemistry
- Modified carbon nanotubes using 3-(trimethoxysilyl)propan-1-amine have been developed for the extraction and analysis of environmental samples, demonstrating the role of trimethoxyphenyl compounds in enhancing analytical methods (Bagheri et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride, also known as 2,4,6-Trimethoxyamphetamine, are serotonin receptors such as the 5HT2A receptor and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
This compound acts as an agonist at its target receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin and dopamine. This action likely underlies the psychedelic effects of these compounds .
Result of Action
The activation of serotonin and dopamine receptors by this compound can lead to a range of molecular and cellular effects. These may include altered neuronal firing rates, changes in gene expression, and modulation of synaptic plasticity. At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition .
Properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4;/h6-8H,5,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHNGCKJFYVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1OC)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504838 | |
| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-74-9 | |
| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-6 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUS8DNG6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




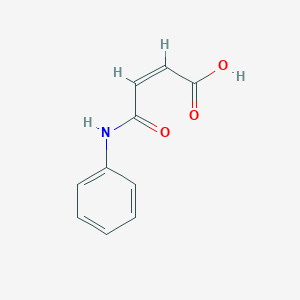
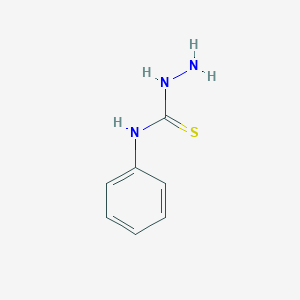

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
